methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a chromene-based ester derivative characterized by a 4H-chromen-4-one core substituted with methoxy and methyl groups at the 7- and 2-positions, respectively. The 3-position of the chromene ring is linked via an ether bond to a benzoate ester group.
Properties
IUPAC Name |
methyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-18(25-13-6-4-12(5-7-13)19(21)23-3)17(20)15-9-8-14(22-2)10-16(15)24-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXODLFWPYMBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, also known as a derivative of chromene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure featuring a chromenone core, which is often associated with various therapeutic properties. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C29H24O6
- Molecular Weight : 468.5 g/mol
- IUPAC Name : 7-[(6,7-dimethyl-2-oxochromen-4-yl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one
Structural Representation
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Stability | Stable under standard laboratory conditions |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases.
Case Study: Antioxidant Evaluation
In a study conducted by Wen et al. (2017), the compound was evaluated for its ability to scavenge free radicals. The results demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its mechanism of action includes the induction of apoptosis in cancer cells and inhibition of tumor growth.
Research Findings
- Cell Lines Tested : The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and HEP2 (epidermoid carcinoma).
- Results : A dose-dependent inhibition of cell proliferation was observed, with IC50 values indicating potent activity against these cancer types .
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent. It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment.
Study on Neuroprotection
A study highlighted that the compound inhibited AChE and MAO activities effectively, leading to increased levels of acetylcholine in neuronal cultures. This suggests its potential role in cognitive enhancement and neuroprotection .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy varies depending on the microbial strain tested.
Summary of Antimicrobial Studies
| Microbial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Low |
These findings indicate that while the compound may not be universally effective against all microbes, it holds potential for specific applications in antimicrobial therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Ring
a) Methyl 4-({7-[(3-Chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate ()
- Structural Difference : The 7-methoxy group in the parent compound is replaced with a 3-chlorobenzyloxy group.
- Bioactivity: The 3-chlorobenzyl group may enhance antimicrobial or anticancer activity due to increased lipophilicity and membrane penetration .
b) Methyl 4-{[4-Methyl-2-oxo-3-benzylchromen-7-yloxy]methyl}benzoate ()
- Structural Difference : A benzyl group at the chromene 3-position and a methyl group at the 4-position.
- Crystal Packing: The benzyl substituent may influence hydrogen-bonding patterns (e.g., C–H···π interactions), as discussed in Etter’s graph-set analysis .
c) Methyl 2-[4-Methyl-7-(4-Methylphenylcarbonyloxy)-2-oxochromen-3-yl]acetate ()
- Structural Difference : A methoxycarbonylmethyl group at the chromene 3-position and a 4-methylphenylcarbonyloxy group at the 7-position.
Variations in Ester and Ether Linkages
a) Methyl 4-({7-[2-(Allyloxy)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate ()
- Structural Difference : A 2-(allyloxy)-2-oxoethoxy group replaces the 7-methoxy group.
- Impact :
- Reactivity : The allyl group enables post-synthetic modifications (e.g., thiol-ene click chemistry) for conjugation in prodrug design .
- Spectral Shifts : The allyloxy group introduces distinct $ ^1H $ NMR signals (δ 5.8–6.2 ppm for allylic protons) compared to the parent compound’s methoxy singlet (δ ~3.8 ppm) .
b) 2-(4-Methoxyphenoxy)-6-Methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate ()
- Structural Difference : A dihydropyran ring replaces the chromene core.
Core Skeleton Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
